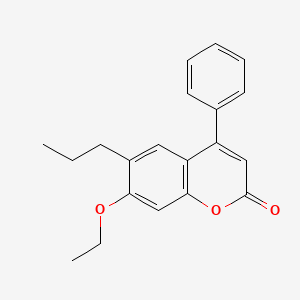

7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-ethoxy-4-phenyl-6-propylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O3/c1-3-8-15-11-17-16(14-9-6-5-7-10-14)12-20(21)23-19(17)13-18(15)22-4-2/h5-7,9-13H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJNPVCPWSOOFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OCC)OC(=O)C=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357395 | |

| Record name | 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6238-26-2 | |

| Record name | 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4 Ethoxy 2 Hydroxy 5 Propylbenzaldehyde:

The synthesis of this substituted salicylaldehyde (B1680747) is a critical step. A plausible synthetic route would start from a commercially available or readily synthesized substituted phenol (B47542).

Step 1: Synthesis of 2-propyl-4-ethoxyphenol: This intermediate could potentially be synthesized via a Friedel-Crafts acylation of 4-ethoxyphenol (B1293792) with propionyl chloride, followed by a reduction of the resulting ketone (e.g., Wolff-Kishner or Clemmensen reduction) to the propyl group. 4-ethoxyphenol itself can be prepared from hydroquinone.

Step 2: Formylation of 2-propyl-4-ethoxyphenol: The introduction of the aldehyde group at the ortho position to the hydroxyl group can be achieved through various formylation reactions. The Duff reaction, which uses hexamine as the formylating agent in an acidic medium, is a suitable choice for electron-rich phenols and typically favors ortho-formylation. wikipedia.org Alternatively, the Reimer-Tiemann reaction, employing chloroform (B151607) and a strong base, could also be considered, although it can sometimes lead to mixtures of ortho and para isomers. wikipedia.orgmychemblog.com

Ethyl Benzoylacetate:

Advanced Synthetic Techniques and Green Chemistry Principles in Chromenone Synthesis

In recent years, the synthesis of chromenone (coumarin) derivatives has increasingly incorporated advanced techniques and green chemistry principles to enhance efficiency, reduce environmental impact, and improve sustainability. researchgate.net These modern approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption compared to traditional methods. semanticscholar.org

Advanced Synthetic Techniques:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. benthamdirect.comrjptonline.orgeurekaselect.com In coumarin synthesis, particularly in acid-catalyzed reactions like the Pechmann condensation, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. nih.govrasayanjournal.co.in The rapid and uniform heating provided by microwaves minimizes the formation of side products. eurekaselect.com This technique can be performed under solvent-free conditions, further enhancing its green credentials. nih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasound irradiation provides an alternative energy source for promoting chemical reactions. scirp.orgiau.ir The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, which can enhance reaction rates and yields. tandfonline.com Ultrasound-assisted synthesis of coumarins has been shown to be highly efficient, offering advantages such as shorter reaction times, milder conditions, and improved product purity compared to conventional heating methods. tandfonline.comarabjchem.org

Green Chemistry Principles in Practice:

Use of Greener Solvents and Catalysts: A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. researchgate.net Ionic liquids (ILs) have been successfully used as both solvents and catalysts in coumarin synthesis. cjcatal.comtandfonline.com Their negligible vapor pressure, thermal stability, and potential for recyclability make them attractive green media. tandfonline.comresearchgate.net Brønsted acidic ionic liquids, for example, can effectively catalyze the Pechmann condensation under solvent-free conditions, with the catalyst often being easily recovered and reused for several cycles. researchgate.netnih.gov Water has also been explored as a green solvent for some coumarin syntheses. arabjchem.org

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) is a cornerstone of green synthesis as it eliminates solvent waste and simplifies product purification. nih.gov Microwave-assisted Pechmann condensations are frequently performed under solvent-free conditions, where a solid, environmentally friendly catalyst like FeF₃ can be used to efficiently produce coumarins. nih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials, are highly atom-economical. rsc.org The development of one-pot, multicomponent strategies for synthesizing complex coumarin derivatives aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and saving time and energy. arabjchem.org

The table below compares conventional heating with advanced techniques for a representative coumarin synthesis.

| Method | Catalyst | Solvent | Reaction Time | Yield | Green Advantages |

| Conventional Heating | H₂SO₄ | None | Several hours | Moderate | None |

| Microwave Irradiation | FeF₃ | None | 2-5 minutes | High | Reduced energy, speed, solventless nih.gov |

| Ultrasound Irradiation | Various | Water/Ethanol | 15-30 minutes | High | Milder conditions, energy efficiency scirp.orgarabjchem.org |

| Ionic Liquid | Acidic IL | None | 1-2 hours | High | Recyclable catalyst, solventless cjcatal.comnih.gov |

Computational and Theoretical Investigations of 7 Ethoxy 4 Phenyl 6 Propyl 2h Chromen 2 One and Analogues

Quantum Chemical Characterization of Chromenone Structures

Quantum chemical methods are employed to model the behavior of electrons in molecules, providing a fundamental understanding of their structure and reactivity. For chromenone derivatives, these calculations can elucidate the influence of various substituents on the core heterocyclic system.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for obtaining optimized molecular geometries and predicting electronic properties. nih.govsemanticscholar.org In DFT, the energy of the molecule is determined as a functional of the electron density. A key approach within DFT is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which is often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to perform geometry optimization calculations. researchgate.netnih.govnih.govnih.gov These calculations determine the most stable conformation of the molecule by finding the local energy minimum.

For chromenone analogues, DFT studies confirm the planarity of the fused ring system. nih.gov The calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, in a related chromenone structure, the C=O bond length in the lactone ring is a key parameter, and its calculated value is often in close agreement with experimental data from X-ray diffraction. nih.gov The electronic structure analysis reveals the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding the molecule's stability and reactivity. researchgate.net

Table 1: Predicted Geometrical Parameters for Chromenone Core Structure from DFT Calculations This table presents typical bond lengths and angles for the chromenone scaffold, as predicted by DFT calculations on analogous structures.

| Parameter | Typical Value (DFT/B3LYP) |

| Bond Lengths (Å) | |

| C2=O (carbonyl) | 1.22 |

| C2-O1 | 1.37 |

| C4-C4a | 1.45 |

| C4=C3 | 1.35 |

| Bond Angles (°) | |

| O1-C2-C3 | 117.5 |

| C2-C3-C4 | 122.0 |

| C3-C4-C4a | 120.5 |

| O1-C8a-C4a | 119.0 |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, thus determining the molecule's electrophilicity. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. researchgate.netnih.gov A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more polarizable and more reactive. nih.gov From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S). These descriptors provide quantitative measures of a molecule's reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for a Representative Chromenone Analogue This table shows example values for FMO analysis, which are crucial for assessing the chemical behavior of the compound.

| Parameter | Definition | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.4 to -6.8 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 to -2.4 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.4 to 4.5 researchgate.net |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 4.3 - 4.6 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 2.2 - 2.25 |

| Global Softness (S) | 1/(2η) | 0.22 - 0.23 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netreadthedocs.iohenriquecastro.info The MEP map displays regions of varying electrostatic potential on the molecule's surface. readthedocs.io Regions with negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, regions with positive potential (colored in blue) are electron-poor and represent likely sites for nucleophilic attack. researchgate.netresearchgate.net

For chromenone derivatives, MEP analysis typically reveals a significant negative potential around the carbonyl oxygen atom (C2=O) due to the high electronegativity of oxygen, making it a primary site for electrophilic interactions and hydrogen bonding. researchgate.net Positive potential regions are often located around the hydrogen atoms of the molecule. The phenyl and propyl substituents on the 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one structure would also influence the MEP map, modulating the charge distribution across the entire molecule. This analysis is instrumental in understanding intermolecular interactions, particularly in the context of ligand-receptor binding. nih.gov

Table 3: Qualitative MEP Analysis of 7-Ethoxy-4-phenyl-6-propyl-2H-chromen-2-one This table outlines the expected charge distribution across different regions of the molecule.

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl Oxygen (C2=O) | Strong Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor |

| Phenyl Ring | Moderately Negative (Yellow/Green) | Site for π-π stacking interactions |

| Ethoxy and Propyl Groups | Near Neutral (Green) | Contributes to lipophilicity |

| Aromatic Hydrogens | Positive (Blue) | Potential sites for weak interactions |

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgbohrium.com A key aspect of NBO analysis is the study of donor-acceptor interactions, which describe intramolecular charge transfer and hyperconjugation. nih.govrsc.org These interactions occur when electrons from a filled "donor" NBO (like a bonding orbital or a lone pair) are delocalized into an empty "acceptor" NBO (typically an antibonding orbital). wikipedia.org

Table 4: Representative Intramolecular Interactions and Stabilization Energies (E(2)) from NBO Analysis of Chromenone Analogues This table lists significant donor-acceptor interactions that contribute to the stability of the chromenone structure.

| Donor NBO | Acceptor NBO | Type of Interaction | Typical E(2) (kcal/mol) |

| LP (O1) | π* (C2-C3) | π-conjugation | High |

| LP (O, ethoxy) | σ* (adjacent C-C) | Hyperconjugation | Moderate |

| π (C3-C4) | π* (C2=O) | π-conjugation | High |

| π (Benzene ring) | π* (Pyrone ring) | Resonance delocalization | High |

Molecular Docking and Simulation Studies for Target Interactions

Molecular docking and simulation are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. researchgate.netnih.gov These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. drugtargetreview.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site, estimating the binding affinity through a scoring function. nih.govplos.org The output provides a binding energy score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, salt bridges, π-π stacking, and cation-π interactions. nih.govbio.tools

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamic behavior of the ligand-protein complex over time. plos.orgnih.govresearchgate.net MD simulations provide insights into the conformational changes of both the ligand and the protein upon binding and can be used to calculate binding free energies more accurately using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.gov

Chromenone derivatives have been investigated as inhibitors for a variety of biological targets, including SARS-CoV-2 proteases and cyclin-dependent kinases (CDKs). researchgate.netnih.govresearchgate.net For 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one, a docking study against a hypothetical protein kinase active site would likely show key interactions. The carbonyl oxygen could act as a hydrogen bond acceptor with backbone NH groups of hinge region residues (e.g., Leucine). researchgate.net The phenyl and propyl groups could form hydrophobic interactions with nonpolar residues in the binding pocket (e.g., Valine, Alanine, Isoleucine), while the phenyl ring might also engage in π-π stacking with aromatic residues like Phenylalanine or Tyrosine. researchgate.net

Table 5: Hypothetical Ligand-Protein Interaction Profile for 7-Ethoxy-4-phenyl-6-propyl-2H-chromen-2-one with a Protein Kinase Active Site This table illustrates the potential non-covalent interactions that could stabilize the binding of the title compound to a biological target.

| Interacting Group of Ligand | Potential Interacting Residue (Amino Acid) | Type of Interaction |

| Carbonyl Oxygen (C2=O) | Leucine, Valine (Hinge Region) | Hydrogen Bond |

| 4-Phenyl Group | Phenylalanine, Tyrosine | π-π Stacking |

| 4-Phenyl Group | Isoleucine, Leucine | Hydrophobic Interaction |

| 6-Propyl Group | Alanine, Valine | Hydrophobic Interaction |

| 7-Ethoxy Group | Lysine, Aspartate | Potential for Hydrogen Bond or Hydrophobic Contact |

Conformational Analysis and Binding Mode Predictions

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial in elucidating the three-dimensional structures and potential biological interactions of chromenone derivatives. While specific conformational analysis for 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one is not extensively documented in the provided search results, the behavior of analogous chromenone structures can provide significant insights.

Docking experiments with various 2H-chromene derivatives reveal that their orientation within a binding pocket can be influenced by the substitution pattern. For some derivatives, two possible orientations are observed: one where the chromene ring is directed towards a target like a metallic ion (e.g., zinc), and another where the substituted phenyl ring points towards the target. unica.it However, in other instances, a consistent orientation with the chromene ring pointing towards the active site is predicted. unica.it The rigidity of the molecular scaffold, as seen in related furo-chromenes, can help in consistently orienting the molecule within a binding pocket. unica.it

For 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one, it can be inferred that the ethoxy, phenyl, and propyl groups will influence its preferred conformation and binding mode. The phenyl group, in particular, is likely to play a significant role in the molecule's interactions, potentially orienting itself within a hydrophobic pocket of a biological target. Molecular docking and dynamics simulations on similar chromenone derivatives have shown that active ligands are well-accommodated within the active sites of enzymes like MAO-B, interacting with both substrate and entrance cavity residues. researchgate.net These studies often reveal crucial hydrogen bond and pi-cation interactions that stabilize the ligand-protein complex. researchgate.net

In studies of chromenone derivatives as pharmacological chaperones, computational analyses have identified hit compounds that bind to the orthosteric site of proteins like rod opsin with significant binding free energies. nih.gov These findings underscore the importance of the chromenone motif in molecular recognition. nih.gov

| Parameter | Observation for Chromenone Analogues | Inferred Relevance for 7-Ethoxy-4-phenyl-6-propyl-2H-chromen-2-one |

| Binding Orientation | Can exhibit multiple binding modes, with either the chromene or phenyl ring oriented towards the active site. unica.it | The phenyl and propyl groups will likely favor interactions within hydrophobic pockets, influencing the final binding orientation. |

| Structural Rigidity | More rigid structures can lead to more predictable binding orientations. unica.it | The flexibility of the ethoxy and propyl chains may allow for multiple low-energy conformations. |

| Key Interactions | Hydrogen bonds and pi-cation interactions are crucial for stabilizing the complex with biological targets. researchgate.net | The phenyl ring and the carbonyl group of the chromenone core are potential sites for such interactions. |

| Binding Affinity | Analogues have shown significant binding free energies to protein targets. nih.gov | Suggests potential for strong interactions with specific biological macromolecules. |

Prediction of Reactivity and Stability Indices for Chromenone Derivatives

Quantum chemical calculations are widely used to determine the global reactivity and stability of molecules. These indices are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a key indicator of chemical reactivity and stability.

For chromene derivatives, studies have shown that a lower band gap is associated with higher reactivity. rsc.orgnih.gov For instance, in a comparative study of two chromene derivatives, the compound with a lower band gap (5.168 eV) exhibited a smaller hardness value (0.094 eV) and a larger softness value (5.266 eV), indicating greater reactivity. rsc.orgnih.gov

| Reactivity/Stability Index | Definition | Significance for Chromenone Derivatives |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov |

| Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Inversely related to reactivity; molecules with lower hardness are more reactive. rsc.orgnih.gov |

| Softness (S) | The reciprocal of hardness, indicating the ease of electron cloud distortion. | Directly related to reactivity; molecules with higher softness are more reactive. rsc.orgnih.gov |

| Intramolecular Charge Transfer (ICT) | The transfer of electrons from a donor to an acceptor part of the same molecule. | Contributes to the stability of the molecule and is often associated with non-linear optical properties. nih.govnih.gov |

Non-Linear Optical (NLO) Properties and Optoelectronic Potentials

Non-linear optical (NLO) materials are of significant interest for their potential applications in optical switching and other optoelectronic devices. Organic compounds with π-conjugated systems, such as chromenone derivatives, are promising candidates for NLO applications due to their potential for intramolecular charge transfer (ICT). nih.gov

Computational studies using DFT have been employed to calculate the NLO properties of chromene derivatives, including the average polarizability (⟨α⟩), the first hyperpolarizability (βtot), and the second hyperpolarizability (γtot). rsc.orgnih.govnih.gov A strong correlation exists between the HOMO-LUMO energy gap and NLO properties; molecules with a smaller energy gap tend to exhibit more significant NLO behavior due to enhanced ICT. nih.gov

For example, a study on chromene derivatives demonstrated that the compound with a lower band gap possessed a higher average polarizability (6.77005 × 10⁻²³ esu) and second hyperpolarizability (0.145 × 10⁴ esu). rsc.org These computational findings suggest that chromenone derivatives have distinct and potentially tunable NLO properties. rsc.orgnih.gov

| NLO Property | Definition | Findings for Chromenone Analogues |

| Average Polarizability (⟨α⟩) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | Calculated values for chromene derivatives indicate their potential for NLO applications. rsc.org |

| First Hyperpolarizability (βtot) | A measure of the second-order NLO response of a molecule. | Theoretical calculations have been performed for various chromenone derivatives. nih.gov |

| Second Hyperpolarizability (γtot) | A measure of the third-order NLO response of a molecule. | Found to be significant in chromene derivatives with smaller HOMO-LUMO gaps. rsc.org |

| Intramolecular Charge Transfer (ICT) | The transfer of electron density from a donor to an acceptor moiety within the molecule. | A key factor contributing to the NLO properties of chromenone derivatives. nih.gov |

Structure Activity Relationship Sar Studies of 7 Ethoxy 4 Phenyl 6 Propyl 2h Chromen 2 One and Analogues in Biological Contexts

Methodologies for Systematic Structural Modification and Library Design

The systematic exploration of the SAR for 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one and its analogues relies on the strategic synthesis of compound libraries where specific positions on the coumarin (B35378) core are systematically varied. Methodologies for creating these libraries range from classical organic reactions to modern combinatorial techniques.

Classical Synthetic Approaches: Traditional methods for synthesizing the coumarin scaffold, such as the Pechmann condensation, Perkin reaction, Knoevenagel condensation, and Wittig reaction, form the foundation for creating analogues. mdpi.commdpi.com These reactions allow for the introduction of diverse substituents on the benzene (B151609) and pyrone rings. For instance, the Pechmann condensation can be used to react substituted phenols with β-ketoesters to generate a variety of 4-substituted coumarins. mdpi.com

Combinatorial and Library Design Strategies: To efficiently explore the chemical space around the lead compound, more advanced strategies are employed:

Diversity-Oriented Synthesis (DOS): This approach aims to create a collection of structurally diverse and complex molecules from a common starting material. nih.govnih.gov For coumarin analogues, DOS might involve a series of reactions that introduce variations at multiple positions (C-4, C-6, C-7, etc.) in a stepwise or one-pot manner, leading to a library with broad structural diversity. nih.gov

Solid-Phase Synthesis: This technique allows for the rapid synthesis of a large number of compounds by anchoring the coumarin core or a precursor to a solid support. nih.govnih.gov This facilitates purification and allows for the use of excess reagents to drive reactions to completion, making it an efficient method for library generation. nih.govresearchgate.net For example, substituted coumarin-3-carboxylic acids can be prepared on a solid phase via the Knoevenagel condensation. mdpi.com

Parallel Synthesis: This involves the simultaneous synthesis of a library of compounds in separate reaction vessels. This method is often used to create focused libraries where a specific position on the coumarin scaffold is modified with a variety of substituents.

Chemical Library Design: The design of a focused library of coumarin analogues often begins with a known active compound. nih.gov Computational tools are used to select a range of substituents for specific positions based on physicochemical properties like size, lipophilicity, and electronic effects to maximize the information obtained from the SAR study. nih.gov

Impact of Substituents at the C-7 Ethoxy Position on Biological Activity

The nature of the substituent at the C-7 position of the coumarin ring is well-established as a critical determinant of biological activity. nih.gov In the parent compound, this position is occupied by an ethoxy group. Modifications to this group, such as altering the alkyl chain length or replacing it with other functionalities, can significantly modulate the compound's pharmacological profile.

Studies on various coumarin derivatives have consistently shown that the presence of a hydroxyl or alkoxy group at C-7 is often crucial for activity. The phenolic hydroxyl group, in particular, has been implicated in the antioxidant and antiproliferative activities of natural coumarins. pjmhsonline.compjmhsonline.com Its ability to donate a proton is key to trapping free radicals. pjmhsonline.com

When the C-7 hydroxyl group is converted to an alkoxy group, such as the ethoxy group in the title compound, the lipophilicity of the molecule increases. This change can influence the compound's ability to cross cell membranes and may enhance its interaction with hydrophobic pockets in target proteins. nih.gov For instance, in a series of 7-hydroxycoumarin derivatives, etherification of the hydroxyl group was found to convert G protein-coupled receptor (GPCR) activators into inhibitors. mdpi.com

The length and nature of the alkoxy chain are also important. Longer or more complex alkoxy groups can influence binding affinity and selectivity. The following table summarizes findings from studies on related coumarin analogues, illustrating the effect of C-7 substitution on biological activity.

| C-7 Substituent | Observed Biological Effect | Reference Compound Type | Key Finding |

|---|---|---|---|

| -OH (Hydroxyl) | Antioxidant, Antitumor | Natural Coumarins | Phenolic hydroxyl group is crucial for antiradical and antitumor activities. pjmhsonline.compjmhsonline.com |

| -OCH3 (Methoxy) | Antimicrobial | Semisynthetic Coumarins | Methylation of the C-7 hydroxyl group can improve antimicrobial activity by increasing lipophilicity. pjmhsonline.com |

| -OCH2CH3 (Ethoxy) | GPCR Inhibition | 7-Hydroxycoumarin Derivatives | Etherification of the C-7 hydroxyl can switch activity from activation to inhibition of GPCRs. mdpi.com |

| -O-prenyl | Antifungal | 7-Hydroxycoumarin Derivatives | Introduction of a prenyl group at C-7 showed a clear relationship between the size of the group and fungicidal activity. mdpi.com |

These findings suggest that the ethoxy group at the C-7 position of 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one likely plays a significant role in modulating the compound's interaction with biological targets, potentially by influencing its lipophilicity and binding orientation.

Influence of the Phenyl Group at the C-4 Position on Activity Modulation

The substitution at the C-4 position of the coumarin nucleus is a key factor in determining the pharmacological profile of its derivatives. nih.gov The presence of a phenyl group at this position, as in 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one, creates a class of compounds known as neoflavones or 4-phenylcoumarins, which are known to exhibit a range of biological activities.

SAR studies have revealed that the 4-phenyl moiety can interact with specific binding sites in various enzymes and receptors. For example, in the context of monoamine oxidase (MAO) inhibition, 4-phenyl substitution has been found to be more effective for inhibiting MAO-A, whereas 3-phenyl substitution favors MAO-B inhibition. researchgate.net This highlights the regiochemical importance of the phenyl group's placement on the coumarin core.

Furthermore, modifications to the C-4 phenyl ring itself can lead to significant changes in activity. The introduction of various substituents on the phenyl ring can alter its electronic properties and steric bulk, thereby influencing its interaction with biological targets.

| C-4 Phenyl Ring Substituent | Target/Activity | Key SAR Finding |

|---|---|---|

| Unsubstituted Phenyl | MAO-A Inhibition | 4-phenyl substitution is more effective for MAO-A inhibition compared to 3-phenyl substitution. researchgate.net |

| 4'-(methylsulfonyl)phenyl | COX-2 Inhibition | The methylsulfonyl group is well-oriented in the secondary pocket of the COX-2 active site, enhancing potency and selectivity. |

| Various substituents | Anticancer | The substitution pattern on the C-4 phenyl ring significantly impacts cytotoxicity against various cancer cell lines. |

| Unsubstituted Phenyl | General Bioactivity | The presence of a phenyl group at C-4 often imparts distinct pharmacological properties compared to alkyl or hydrogen substituents. nih.gov |

The role of the C-4 phenyl group in 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one is therefore likely to be a critical determinant of its biological activity, acting as a key pharmacophoric feature that can be further modified to fine-tune its potency and selectivity.

Stereochemical Considerations and Enantiomeric Purity in SAR

Stereochemistry plays a pivotal role in the interaction of small molecules with biological macromolecules, which are inherently chiral. When a coumarin derivative possesses one or more chiral centers, its enantiomers can exhibit significantly different pharmacological activities, potencies, and metabolic profiles.

For analogues of 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one that may contain chiral centers, either in the core structure or in its substituents, it is crucial to consider the implications of stereochemistry in SAR studies. The synthesis of enantiomerically pure compounds is often necessary to accurately assess the biological activity of each enantiomer. researchgate.net

A study on a pair of natural coumarin enantiomers, (-)-murraxocin and (+)-murraxocin, demonstrated stereoselective inhibition of TRPV2 channels. nih.gov The two enantiomers displayed different potencies, with IC50 values of 22.2 µM and 3.7 µM, respectively, highlighting the importance of stereochemistry in their interaction with the target protein. nih.gov

Key aspects of stereochemistry in SAR studies include:

Enantioselectivity: One enantiomer may bind to a target receptor or enzyme with much higher affinity than the other, leading to differences in biological activity. The less active enantiomer may even have off-target effects.

Diastereomers: For molecules with multiple chiral centers, the relative configuration of these centers can significantly affect the molecule's three-dimensional shape and its ability to fit into a binding site.

Chiral Synthesis and Resolution: The development of stereoselective synthetic methods or the resolution of racemic mixtures is essential for obtaining enantiomerically pure compounds for biological evaluation. researchgate.net

The following table illustrates the impact of stereochemistry on the biological activity of coumarin derivatives from the literature:

| Compound | Enantiomers | Biological Target/Activity | Key Finding |

|---|---|---|---|

| Murraxocin | (-)-murraxocin vs (+)-murraxocin | TRPV2 Channel Inhibition | The enantiomers exhibited different inhibitory potencies, with IC50 values of 22.2 µM and 3.7 µM, respectively. nih.gov |

| Warfarin Analogues | (S)-Warfarin vs (R)-Warfarin | Anticoagulant (VKOR inhibition) | (S)-Warfarin is significantly more potent as an anticoagulant than (R)-Warfarin. |

| Chiral Coumarin Derivatives | Enantiopure Compounds | Anticoagulant (VKOR inhibition) | Stereoselective synthesis using an organocatalyst yielded enantiopure compounds with improved anticoagulant activity compared to warfarin. researchgate.net |

Therefore, any SAR study on analogues of 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one must take into account potential stereoisomers to fully understand the structural requirements for optimal biological activity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For coumarin derivatives, QSAR and its three-dimensional extension (3D-QSAR) are powerful tools for understanding SAR, predicting the activity of new analogues, and guiding the design of more potent compounds. nih.gov

QSAR Modeling: In QSAR, the chemical structure is represented by numerical values known as molecular descriptors. These descriptors can encode various physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity), as well as topological and quantum chemical properties. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

3D-QSAR Modeling: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional properties of the molecules. researchgate.net In these approaches, a set of aligned molecules is placed in a 3D grid, and their steric and electrostatic interaction fields are calculated at each grid point. These field values are then used as descriptors to build a predictive model. The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

Recent QSAR and 3D-QSAR studies on coumarin derivatives have been successfully applied to various biological targets:

Anticancer Activity: QSAR models have been developed to predict the cytotoxic effects of coumarin derivatives against various cancer cell lines, helping to identify key structural features responsible for their activity. nih.govnih.gov

Enzyme Inhibition: 3D-QSAR studies have been used to elucidate the structural requirements for the inhibition of enzymes like CDK9 and α-glucosidase by coumarin analogues. nih.govacs.org The resulting contour maps provide valuable insights for designing more potent inhibitors. nih.gov

MAO Inhibition: QSAR modeling has been combined with molecular docking and other computational methods to identify coumarin derivatives as potential dual-target inhibitors of MAO-B and acetylcholinesterase for neurodegenerative diseases. nih.gov

The application of QSAR and 3D-QSAR to a library of 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one analogues would provide a quantitative framework for understanding the SAR, allowing for the rational design and prioritization of new compounds with potentially enhanced biological activity.

Advanced Applications and Research Directions for 2h Chromen 2 One Derivatives

Development as Fluorescent Probes and Labels in Biological Systems

The coumarin (B35378) scaffold is a foundational component in the design of fluorescent probes due to its advantageous photophysical properties, including high quantum yields, chemical stability, and tunable excitation and emission wavelengths. nih.gov These characteristics make 2H-chromen-2-one derivatives ideal fluorophores for a wide array of applications in biological imaging and sensing. nih.goveurekaselect.com

Researchers have successfully synthesized coumarin-based probes for detecting various biologically significant analytes. For instance, specific derivatives have been engineered as "turn-off" fluorescent sensors for metal ions like copper(II) and iron(III), where the fluorescence is quenched upon binding to the target ion. nih.govresearchgate.net This allows for the visualization and quantification of these ions in living cells. nih.gov Other designs have focused on creating probes for reactive sulfur species, such as hydrogen sulfide (B99878) (H₂S), which play crucial roles in cellular signaling. A probe based on 7-(2,4-Dinitrophenoxy)-4-methyl-2H-chromen-2-one demonstrated high sensitivity and selectivity for H₂S with a low detection limit and minimal cytotoxicity. medchemexpress.com

The versatility of the coumarin structure allows for its incorporation into more complex systems for bio-orthogonal labeling and imaging of biomolecules like glycoproteins, enabling researchers to track them in living cells with reduced background noise. rsc.org The development of these molecular tools is critical for elucidating complex cellular processes and understanding the roles of various analytes in health and disease. nih.gov

Role in Molecular Photonic Devices and Optical Materials Science

The unique optoelectronic properties of coumarin derivatives extend their utility into the realm of materials science, particularly for applications in molecular photonic and optical devices. acs.orgmdpi.com The core 2H-chromen-2-one structure exhibits significant light absorption and luminescence, which can be precisely controlled by adding different functional groups at various positions on the scaffold. molecularcloud.org

Substitutions at the 3-, 4-, and 7-positions of the coumarin ring are particularly effective in modifying the molecule's photophysical characteristics. acs.orgmolecularcloud.org For example, placing an electron-donating group at the 7-position and an electron-withdrawing group at the 3- or 4-position can enhance intramolecular charge transfer (ICT), leading to a red shift in the absorption and emission spectra. acs.org This tunability is crucial for designing molecules for specific applications.

These properties have enabled the use of coumarin derivatives in a variety of optical technologies:

Laser Dyes: Coumarins are well-established as highly efficient laser dyes that emit light in the blue-green region of the spectrum. molecularcloud.orgnih.gov

Organic Light Emitting Diodes (OLEDs): The high fluorescence of these compounds makes them suitable for use as emitters in OLEDs. nih.gov

Nonlinear Optical (NLO) Materials: Coumarin derivatives can exhibit NLO phenomena, such as light wavelength conversion, which is valuable for advanced photonic applications. molecularcloud.org

Dye-Sensitized Solar Cells (DSCs): The strong light absorption properties of coumarins make them attractive candidates for use as sensitizers in DSCs. acs.org

Ongoing research focuses on molecular engineering to further enhance these properties, such as designing derivatives with large 2-photon absorption cross-sections for advanced imaging and data storage applications. ncu.edu.tw

Future Research Perspectives on Novel Chromenone Scaffolds

The chromenone scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. acs.orgresearchgate.net This versatility has made it a focal point for the design and synthesis of novel therapeutic agents and research tools. acs.orgresearchgate.net Future research is aimed at exploring and expanding the chemical diversity of chromenone derivatives to unlock new pharmacological potential. researchgate.netnih.gov

Key areas of future investigation include:

Expanding Chemical Diversity: Synthesizing novel analogs by modifying the core scaffold with diverse substituents to create libraries of compounds for screening against a wide range of biological targets. nih.govnih.gov

Developing Pharmacological Chaperones: Designing chromenone derivatives that can act as pharmacological chaperones to correct the misfolding of proteins implicated in diseases like retinitis pigmentosa. nih.govbiorxiv.org Studies have identified chromenone-containing small molecules that can bind to and stabilize rod opsin mutants, rescuing their function and protecting photoreceptors from degeneration. biorxiv.org

Targeting New Disease Pathways: Investigating the activity of novel chromenone scaffolds against targets in diseases such as cancer, diabetes, and neurodegenerative and inflammatory disorders. acs.orgresearchgate.net The inherent biological activity of the chromenone moiety provides a robust starting point for developing new therapeutic leads. nih.gov

The accessibility of the chromenone core for chemical modification is a major advantage, allowing for rapid optimization of biological effects and the development of next-generation compounds. nih.gov

Potential for Rational Drug Design and Lead Optimization in Medicinal Chemistry Research

Rational drug design leverages knowledge of a biological target's structure to design molecules that can interact with it specifically. mdpi.comuh.edu The chromenone scaffold is an excellent template for this approach due to its well-defined structure and its proven ability to interact with a multitude of enzymes and receptors. eurekaselect.comnih.gov Lead optimization is a critical subsequent phase where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity). danaher.com

Multi-targeting Protein Inhibition Approaches

Many complex diseases, such as cancer and Alzheimer's disease, involve multiple pathological pathways. nih.govmdpi.com A promising therapeutic strategy is the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with several key biological targets simultaneously. nih.gov The coumarin scaffold is exceptionally well-suited for creating such MTDLs. mdpi.com

Researchers have successfully designed and synthesized coumarin hybrids that exhibit multi-target activity.

Alzheimer's Disease: Novel coumarin derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), key enzymes in the progression of Alzheimer's disease. nih.govmdpi.com Other derivatives have shown the ability to simultaneously inhibit Aβ aggregation, reduce oxidative stress, and modulate caspase-1 and AChE activities. mdpi.com

Cancer: Coumarin hybrids have been designed to inhibit multiple pathways involved in cancer progression, such as protein aggregation and signaling cascades. rsc.orgnih.gov

This approach offers the potential for enhanced therapeutic efficacy compared to single-target drugs or combination therapies. nih.gov

Strategies for Overcoming Drug Resistance Mechanisms (e.g., MDR)

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. nih.govfrontiersin.org One common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell. nih.gov Coumarin derivatives have emerged as promising agents to combat MDR. nih.govresearchmap.jp

Studies have shown that certain coumarins can reverse drug resistance by modulating the expression and function of these transporter proteins. nih.govfrontiersin.org For example, various derivatives have been shown to down-regulate the expression of genes like MDR1, which codes for the P-glycoprotein transporter. nih.gov By inhibiting these pumps, coumarins can restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. frontiersin.orgresearchmap.jp The development of coumarin derivatives as MDR modulators could provide a new avenue for improving the effectiveness of existing cancer treatments. nih.govresearchmap.jp

Opportunities for Interdisciplinary Research Collaborations

The vast potential of the coumarin scaffold necessitates a multidisciplinary approach, integrating expertise from various scientific fields to accelerate discovery and development. The synergy between computational and experimental methods is particularly fruitful. researchgate.net

In Silico and In Vitro Synergy: Computational (in silico) studies, such as molecular docking and molecular dynamics simulations, can predict the biological activity of novel coumarin derivatives and guide experimental design. mdpi.comresearchgate.net These predictions can then be validated through controlled laboratory (in vitro) experiments, creating a powerful and efficient research cycle. researchgate.net

Chemistry and Biology: Organic chemists synthesize novel derivatives, which are then evaluated by biologists and pharmacologists to determine their activity in cellular and animal models. This collaboration is fundamental to medicinal chemistry. researchgate.netnih.gov

Materials Science and Engineering: The development of coumarin-based materials for photonic and electronic devices requires collaboration between chemists, physicists, and materials engineers to design, synthesize, and characterize these advanced materials. acs.orgmdpi.com

Such interdisciplinary collaborations are essential for translating the fundamental properties of 2H-chromen-2-one derivatives into practical applications in medicine, biotechnology, and materials science.

Conclusion

Summary of Key Academic Contributions and Findings

Academic research into the broader class of coumarins, and specifically 4-phenylcoumarins, has established them as a pharmacologically significant scaffold. semanticscholar.orgorientjchem.org The biological activity of these compounds is intrinsically linked to the substitution patterns on the coumarin (B35378) nucleus. nih.gov

Key findings relevant to the structural motifs present in 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one include:

Anticancer and Cytotoxic Potential: Numerous studies have demonstrated the potent cytotoxic effects of 4-phenylcoumarin (B95950) derivatives against various human cancer cell lines. nih.govnih.gov For instance, derivatives of 7-hydroxy-4-phenylchromen-2-one linked to other heterocyclic moieties have shown significant antiproliferative effects, sometimes exceeding that of standard drugs like 5-fluorouracil. nih.gov Research has shown that some 4-phenylcoumarins can induce apoptosis and cause cell cycle arrest in cancer cells, highlighting their therapeutic potential. nih.govnih.gov

Antioxidant Activity: The coumarin scaffold is a known antioxidant. Studies on hydroxy-4-phenylcoumarins have confirmed significant free radical scavenging capabilities. nih.gov The number and position of hydroxyl groups—and by extension, other substitutions like ethoxy groups—play a crucial role in determining the antioxidant mechanism and potency. nih.gov This suggests that the 7-ethoxy group is a critical determinant of the molecule's potential antioxidant properties.

Enzyme Inhibition: Substituted 2H-chromen-2-one derivatives have been investigated as inhibitors of various enzymes. For example, certain chromene derivatives show selective inhibition of tumor-associated human carbonic anhydrase isoforms IX and XII, which are implicated in cancer progression. nih.gov

Anti-inflammatory Properties: The 2-phenyl-4H-chromen-4-one scaffold, closely related to coumarins, has been shown to possess anti-inflammatory activity by inhibiting signaling pathways involved in the inflammatory response. nih.gov

The core academic contribution has been the establishment of the 4-phenylcoumarin framework as a "privileged structure" in medicinal chemistry, amenable to synthetic modification to target a wide array of biological processes. nih.govresearchgate.net The specific combination of a phenyl group at position 4, a propyl group at position 6, and an ethoxy group at position 7 represents a unique configuration within this class, whose precise contributions are yet to be fully elucidated.

Identification of Knowledge Gaps and Future Research Challenges

The primary knowledge gap is the absence of empirical data for 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one itself. While inferences can be drawn from analogues, its specific biological and pharmacological profile remains uncharacterized.

Key challenges and areas for future research include:

Chemical Synthesis and Characterization: The first challenge is the targeted synthesis and complete spectroscopic characterization of this specific compound to ensure its availability for biological screening.

Comprehensive Biological Screening: The compound needs to be subjected to a wide range of biological assays. Based on the activities of its class, initial screening should focus on its anticancer, antioxidant, anti-inflammatory, and specific enzyme inhibitory activities. semanticscholar.orgnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: A significant knowledge gap exists regarding the combined effect of the 6-propyl and 7-ethoxy substitutions. Future research should involve synthesizing a series of analogues to systematically probe the SAR. For example, varying the length of the alkyl chain at position 6 (e.g., methyl, ethyl, propyl) or altering the alkoxy group at position 7 could reveal crucial insights into optimizing biological activity. nih.gov

Mechanism of Action Studies: For any identified biological activity, determining the precise molecular mechanism is crucial. If the compound shows anticancer potential, studies should investigate its effects on the cell cycle, apoptosis induction, and specific signaling pathways. nih.govnih.gov

Computational and Docking Studies: Molecular modeling and docking studies could predict potential biological targets and help explain the experimental results derived from SAR studies. nih.gov These computational tools can guide the rational design of more potent and selective derivatives.

Broader Academic Implications of Research on 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one and its Class

The study of specific molecules like 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one has broader implications for the academic fields of medicinal chemistry and pharmacology.

Expanding Chemical Diversity: Synthesizing and characterizing novel derivatives expands the known chemical space of bioactive coumarins. Each new compound with a unique substitution pattern contributes to a more extensive library for drug discovery efforts.

Refining Structure-Activity Relationship Models: Detailed investigation of this compound would contribute valuable data points to the broader understanding of coumarin SAR. It would help refine predictive models of how specific alkyl and alkoxy substitutions at the C-6 and C-7 positions influence interactions with biological targets. Research has shown that functionalization at different positions on the coumarin ring plays a crucial role in enhancing pharmacological properties. researchgate.net

Development of Novel Therapeutic Leads: Coumarins and their derivatives are investigated for a vast range of therapeutic effects, including as anticoagulant, antimicrobial, neuroprotective, and antineoplastic agents. orientjchem.orgencyclopedia.pub The exploration of novel substitution patterns, such as the one found in this compound, could lead to the discovery of new lead molecules with improved efficacy, selectivity, or pharmacokinetic profiles for treating complex diseases like cancer. nih.gov

Tool for Chemical Biology: Even if the compound does not become a drug itself, it could serve as a valuable chemical probe to study specific biological pathways or enzyme functions, thereby advancing fundamental biological knowledge.

In essence, while 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one is currently an understudied molecule, its structural class holds immense promise. Focused research on this compound would not only characterize its unique properties but also contribute significantly to the broader academic endeavor of developing coumarin-based therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Pechmann condensation , where phenols react with β-ketoesters under acidic conditions (e.g., H₂SO₄ or FeCl₃ catalysis) . Optimization involves adjusting reaction parameters (temperature, solvent polarity, and catalyst loading) using Design of Experiments (DOE) to maximize yield and purity. For instance, FeCl₃-catalyzed reactions in tetrahydrofuran (THF) at 60–80°C have shown improved regioselectivity for ethoxy and propyl substituents . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of X-ray crystallography (e.g., SHELXL for refinement ) and spectroscopic techniques:

- ¹H/¹³C NMR : Assign signals based on substituent-induced deshielding (e.g., ethoxy groups show distinct triplets near δ 1.3–1.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ at m/z 351.18) .

- FT-IR : Identify carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and aryl ether (C-O-C) bands at 1200–1250 cm⁻¹ .

Q. What are the recommended methods for evaluating its bioactivity in preclinical studies?

- Methodological Answer : Prioritize in vitro assays to screen for biological activity:

- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ quantification) .

- Anticancer potential : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (1–100 µM) .

- Enzyme inhibition : Fluorescence-based assays for COX-2 or CYP450 isoforms, comparing inhibition to reference compounds (e.g., celecoxib) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Conduct meta-analysis of pharmacological data with strict inclusion criteria (e.g., standardized assay protocols, cell line authenticity). For conflicting results (e.g., antioxidant vs. pro-oxidant effects), perform mechanistic studies :

- Use ROS detection probes (e.g., DCFH-DA) to track oxidative stress in different cell types .

- Apply longitudinal study designs (as in –23) to assess time-dependent effects, using structural equation modeling (SEM) to control for confounding variables .

Q. What computational strategies are effective for studying structure-activity relationships (SAR)?

- Methodological Answer : Combine density functional theory (DFT) and molecular docking :

- DFT : Calculate electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the ethoxy and propyl sites .

- Molecular docking : Simulate binding to target proteins (e.g., COX-2 PDB: 5KIR) using AutoDock Vina, focusing on hydrophobic interactions with the phenyl ring .

- Validate predictions with Mercury CSD to analyze crystal packing and intermolecular interactions (e.g., π-π stacking) .

Q. What experimental designs are optimal for studying substituent effects on chromen-2-one derivatives?

- Methodological Answer : Use systematic substituent variation and kinetic profiling :

- Synthesize analogs with halogens (Cl, F) or methyl groups at position 6/7 .

- Monitor reaction kinetics via HPLC-MS to compare substituent effects on reaction rates and byproduct formation .

- Apply multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.